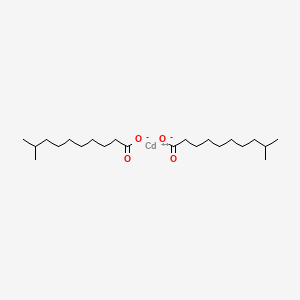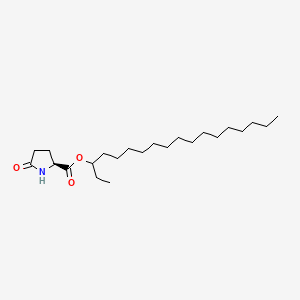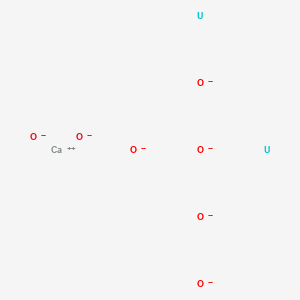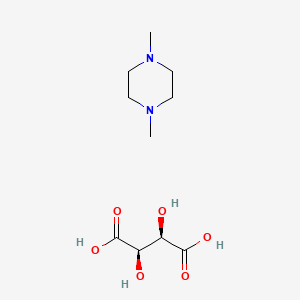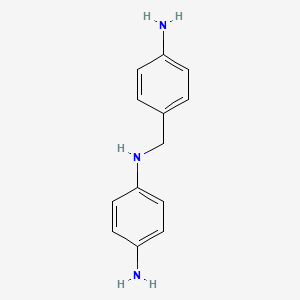
N-((4-Aminophenyl)methyl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Aminophenyl)methyl)benzene-1,4-diamine is an organic compound with significant applications in scientific research and industry. This compound features an amine group attached to a benzene ring, which is further connected to a methyl group and another benzene ring with two amine groups. Its molecular structure makes it a versatile intermediate in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common synthetic route involves the reduction of nitrobenzene derivatives. The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Amination of Alkyl Halides: Another method involves the amination of benzene derivatives with alkyl halides. This reaction typically requires a strong base and high temperatures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the compound is often synthesized through continuous flow processes to ensure efficiency and scalability. These methods involve the use of specialized reactors and catalysts to optimize reaction conditions and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Strong bases such as sodium hydroxide and high temperatures are typically employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
N-((4-Aminophenyl)methyl)benzene-1,4-diamine is widely used in scientific research due to its versatile chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. In biology, it is used as a building block for the synthesis of complex molecules and as a probe in biochemical studies. Its applications in medicine include the development of new drugs and therapeutic agents. In industry, it is used in the production of polymers and advanced materials.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways. Its amine groups can interact with enzymes and receptors, modulating biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Aniline
Phenylene diamine
Benzidine
4-Aminobenzonitrile
4-Aminophenol
Propriétés
Numéro CAS |
71411-90-0 |
|---|---|
Formule moléculaire |
C13H15N3 |
Poids moléculaire |
213.28 g/mol |
Nom IUPAC |
4-N-[(4-aminophenyl)methyl]benzene-1,4-diamine |
InChI |
InChI=1S/C13H15N3/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9,14-15H2 |
Clé InChI |
ZQMZIOUGOZDCNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


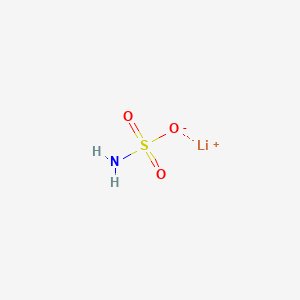
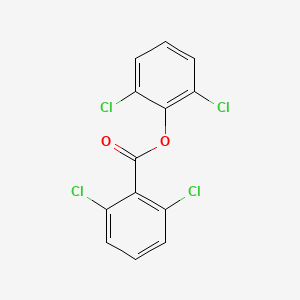
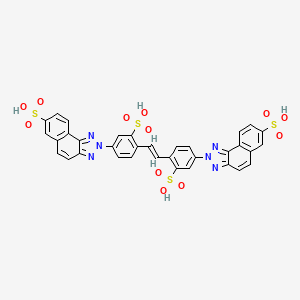
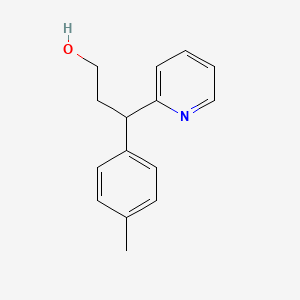
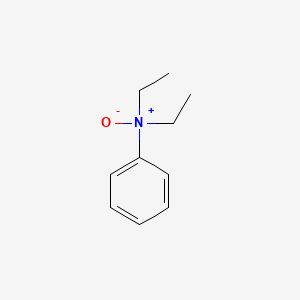
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
